Samorin
Description
Contextualization within Trypanosomiasis Research
Trypanosomiasis, caused by parasites of the genus Trypanosoma, represents a significant constraint to animal health and agricultural development in endemic areas. cambridge.orgplos.org Trypanosoma congolense, Trypanosoma vivax, and Trypanosoma brucei are among the key species responsible for AAT. cambridge.orgoup.com Research efforts are focused on understanding the parasites' biology, transmission dynamics (often involving tsetse flies), and developing effective control strategies, where chemotherapy with compounds like isometamidium (B1672257) chloride plays a crucial role. cambridge.orgoup.commdpi.com Studies investigate the impact of isometamidium chloride on reducing parasite infectivity in vectors and its efficacy in treating infected animals under various conditions. plos.orgoup.comcabidigitallibrary.org The emergence of drug resistance has made the study of isometamidium chloride within the broader context of trypanosomiasis control even more critical, prompting research into resistance mechanisms and potential combination therapies. evitachem.comfrontiersin.orgplos.org
Significance as a Phenanthridine (B189435) Trypanocide
Isometamidium chloride belongs to the phenanthridine class of compounds, which are known for their ability to intercalate with DNA. evitachem.comresearchgate.netcapes.gov.br Other related phenanthridines include ethidium (B1194527) bromide and homidium bromide. evitachem.com The trypanocidal activity of isometamidium chloride is primarily attributed to its interaction with the kinetoplast DNA (kDNA) of trypanosomes, a unique form of mitochondrial DNA essential for parasite survival. researchgate.netcapes.gov.br This intercalation inhibits nucleic acid synthesis and can lead to the linearization of kDNA minicircles, disrupting vital cellular processes in the parasite. researchgate.netcapes.gov.br
Detailed research findings on the interaction of isometamidium chloride with trypanosomes highlight its specific transport into the parasite, which is an energy-dependent, receptor-mediated process. cambridge.org Differences in drug transport kinetics have been observed between drug-sensitive and drug-resistant trypanosome strains, suggesting that alterations in the specific receptor or increased efflux mechanisms contribute to resistance. cambridge.org
Research has also investigated the binding of isometamidium chloride to serum proteins in treated animals, finding that a significant proportion of the circulating drug is bound, primarily to serum albumin. gla.ac.uk The significance of this binding in the context of drug distribution and efficacy is a subject of ongoing research. gla.ac.uk
Academic studies have employed various techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and confocal laser scanning microscopy (CLSM), to study the metabolism and distribution of isometamidium chloride within trypanosomes. researchgate.netcapes.gov.br While some related phenanthridines like ethidium bromide have been shown to produce metabolites, studies have not detected metabolites for isometamidium chloride in Trypanosoma brucei. researchgate.netcapes.gov.br CLSM studies have indicated that isometamidium chloride exhibits a greater affinity for the kinetoplast compared to ethidium bromide and can also stain other organelles like the flagellum. researchgate.netcapes.gov.br
The efficacy of isometamidium chloride has been evaluated in various animal models and field studies against different Trypanosoma species. While effective against T. congolense, T. vivax, and T. brucei, its efficacy can vary depending on the trypanosome strain and the level of drug resistance in the parasite population. plos.orgplos.orgfao.org Studies have shown that isometamidium chloride may fail to cure infections with certain Trypanosoma evansi types, highlighting the challenge of innate or acquired resistance. plos.org
The duration of protection provided by isometamidium chloride prophylaxis is a key area of research, with studies exploring factors that influence this duration, such as drug dosage, parasite species, challenge level, and host immune response. cabidigitallibrary.org
The following table summarizes some research findings related to isometamidium chloride:
| Research Area | Key Findings | Relevant Trypanosome Species |
| Drug Uptake and Transport | Specific, energy-dependent, receptor-mediated uptake; reduced uptake and/or increased efflux in resistant strains. cambridge.org | T. congolense cambridge.org |
| Intracellular Distribution | Greater affinity for kinetoplast DNA compared to ethidium bromide; stains kinetoplast and flagellum. researchgate.netcapes.gov.br | T. brucei researchgate.netcapes.gov.br |
| Metabolism | No metabolites detected in T. brucei. researchgate.netcapes.gov.br | T. brucei researchgate.netcapes.gov.br |
| Efficacy (Experimental Models) | Efficacious against T. congolense, T. vivax, and T. brucei; variable efficacy against T. evansi. plos.orgfao.org Correlation between in vitro infectivity and in vivo resistance observed for T. congolense. nih.gov | T. congolense, T. vivax, T. brucei, T. evansi plos.orgfao.orgnih.gov |
| Drug Resistance | Associated with altered drug uptake/efflux; cross-resistance with other trypanocides observed. frontiersin.orgfrontiersin.orgcambridge.org High prevalence of resistance reported in some areas. plos.org | T. congolense, T. brucei, T. evansi frontiersin.orgfrontiersin.orgplos.orgplos.orgcambridge.org |
| Protein Binding | Highly bound to serum proteins, primarily albumin, in treated cattle. gla.ac.uk | Not species-specific (studied in cattle) gla.ac.uk |
Further research continues to explore the complex interactions of isometamidium chloride with trypanosomes, aiming to overcome the challenge of drug resistance and improve the control of animal trypanosomiasis.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFPCGNENDEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
| Record name | Isometamidium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60961946 | |
| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6798-24-9, 4174-74-7 | |
| Record name | Samorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6798-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isometamidium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524503 | |
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| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOMETAMIDIUM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4LXY935H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of Phenanthridine Trypanocides Research
Early Discoveries and Derivation of Phenanthridinium Compounds
Research into phenanthridinium compounds as potential anti-trypanosome agents gained momentum in the 1930s, when it was discovered that these structures exhibited activity against trypanosomes. nih.govguidetopharmacology.orgsci-toys.com This breakthrough spurred further investigation and the synthesis of various phenanthridine (B189435) derivatives.
One of the early effective compounds identified was dimidium bromide, which was mass-produced as a trypanocidal drug in 1946. nih.govfishersci.be Subsequent chemical modifications led to the development of ethidium (B1194527) bromide (also known as homidium bromide) in 1952, which proved to be more potent and less toxic than dimidium bromide and became a drug of choice for cattle trypanosomiasis for approximately three decades. nih.govfishersci.be
Isometamidium (B1672257) chloride, the primary active component of Samorin, was introduced later, in 1961. wikipedia.orgwikidata.org It was synthesized by combining a homidium-like subunit with a fragment derived from diminazene (B1218545), another class of trypanocidal drug. uni.lu Commercial formulations like this compound and Veridium are not single pure compounds but rather mixtures containing isometamidium as the major component, alongside related compounds such as the red isomer, blue isomer, and a disubstituted compound. wikipedia.orgsigmaaldrich.comcdutcm.edu.cnnih.gov Studies have indicated that the commercial mixture can be more effective than its purified individual components, suggesting potential synergistic effects. wikipedia.orgfishersci.ca
Isometamidium chloride is characterized by a phenanthridinium core with amidine and chlorine substituents, contributing to its cationic properties. wikipedia.org Its molecular formula is C₂₈H₂₆ClN₇, and it exists primarily as a di-cationic chloride salt, which influences its solubility and interaction with biological membranes. easychem.orgsigmaaldrich.commitoproteome.org
Evolution of Research Perspectives on Anti-Trypanosome Agents
The discovery and implementation of phenanthridine compounds like this compound marked a significant evolution in the approach to controlling trypanosomiasis. These compounds offered effective chemotherapy and chemoprophylaxis, particularly for animal African trypanosomiasis (AAT) caused by species such as Trypanosoma congolense, T. vivax, and T. brucei. wikipedia.orgsigmaaldrich.com
The mechanism of action of phenanthridine trypanocides primarily involves the inhibition of nucleic acid synthesis in the parasite. easychem.org These compounds, including isometamidium chloride, intercalate between the base pairs of DNA. fishersci.nlnih.gov Within trypanosomes, phenanthridine compounds accumulate selectively in the kinetoplast, a dense granule of mitochondrial DNA unique to these parasites. nih.govsigmaaldrich.comeasychem.org This accumulation and intercalation disrupt the structure and function of kinetoplast DNA (kDNA), leading to the inhibition of essential processes like DNA replication and RNA synthesis, ultimately causing parasite death. sigmaaldrich.comeasychem.org Isometamidium chloride has been shown to rapidly accumulate in the kinetoplast and cause disruption and decatenation of kDNA. sigmaaldrich.com
Despite their historical importance and continued use, the efficacy of phenanthridine trypanocides, including this compound, has been challenged by the emergence of drug resistance in Trypanosoma populations. nih.govguidetopharmacology.orgwikipedia.orgwikipedia.orgcdutcm.edu.cn Resistance to isometamidium is a growing concern and can be associated with resistance to other drugs like diminazene. cdutcm.edu.cn This phenomenon has been observed in various field settings, highlighting the need for ongoing research into the mechanisms of resistance and the development of new control strategies. uni.lu
Research perspectives have evolved to address these challenges. While phenanthridines remain valuable tools, the focus of anti-trypanosome research has expanded to include understanding the molecular basis of resistance, exploring combination therapies, and searching for novel drug targets and compounds with different mechanisms of action. guidetopharmacology.orgcdutcm.edu.cn Studies continue to investigate the specific interactions of isometamidium and its components with trypanosome biology to inform future drug development efforts. fishersci.ca
Chemical Synthesis and Structural Modifications Research
Investigations into Synthetic Pathways
The synthesis of diminazene (B1218545) aceturate typically begins with a precursor molecule that undergoes a series of reactions including diazotization, coupling, reduction, and ultimately salt formation with aceturic acid. google.comquickcompany.in
Diazotization and Coupling Reactions
A crucial step in the synthesis of diminazene involves the diazotization of p-aminobenzamidine dihydrochloride (B599025). google.comquickcompany.in This reaction is typically carried out at low temperatures (e.g., 0-5 °C) using sodium nitrite (B80452) in the presence of hydrochloric acid. google.com The resulting diazonium salt is then coupled with another molecule of p-aminobenzamidine dihydrochloride. quickcompany.in The addition of urea (B33335) during the diazotization and coupling reactions has been reported to improve the yield of the 1,3-bis-(4-amidinophenyl)-triazene intermediate (diminazene base). google.com The coupled reaction can be performed by adding the diazotized solution to a solution of p-aminobenzamidine dihydrochloride dissolved in water, followed by the addition of saturated sodium acetate (B1210297) solution to achieve coupling and yield a yellow product. google.com
Formation of Phenanthridine (B189435) Intermediates
While the primary synthesis of diminazene involves a triazene (B1217601) bridge, the mention of a "phenanthridine core" in the context of related drugs like isometamidium (B1672257) and homidium bromide is relevant to understanding potential structural modifications or related compound classes. cambridge.orgnih.gov These related compounds share a phenanthridine structure, and cross-resistance observed between isometamidium and diminazene suggests some overlap in their interaction with biological targets or transport mechanisms, although diminazene itself is described as having a triazene bridge, not a phenanthridine core. researchgate.netresearchgate.netcambridge.orgnih.gov Research on phenanthridine derivatives is often conducted in parallel with studies on diamidines like diminazene to explore different structural scaffolds with similar biological activities against trypanosomes. cambridge.orgnih.govacs.org
Incorporation of Amidine Groups
The amidine groups (RC(=NH)NH₂) are essential functional moieties of diminazene. rsc.orgwikipedia.org In the synthesis described, the amidine groups are already present in the p-aminobenzamidine precursor. google.comquickcompany.in Methods for synthesizing amidines in general include the Pinner reaction (reaction of a nitrile with an alcohol in the presence of acid, followed by treatment with ammonia) or the direct amination of nitriles or imidoyl chlorides. wikipedia.org Palladium(II)-catalyzed synthesis from aryltrifluoroborates and cyanamides is another reported method for generating arylamidines. acs.org
Salt Formation and Isomeric Mixture Characteristics
Diminazene is typically formulated as the aceturate salt, diminazene aceturate. researchgate.netchemicalbook.comwikipedia.orgscbt.com This involves reacting the diminazene base (1,3-bis-(4-amidinophenyl)-triazene) with aceturic acid (N-acetylglycine). quickcompany.inchemicalbook.com The salt formation process can utilize solvents like water and methanol, which can influence the crystal form of the final product. google.com Diminazene aceturate exists as a solid, typically orange to dark orange in color. chemicalbook.com It is soluble in water and slightly soluble in DMSO and methanol. chemicalbook.com The formation of the diaceturate salt results in a compound with the molecular formula C₁₄H₁₅N₇ · 2C₄H₇NO₃ and a molecular weight of 515.52 g/mol . taylorandfrancis.comscbt.com While the core diminazene structure is symmetrical, the triazene linkage can potentially exhibit tautomerism, and the salt formation process can influence the solid-state characteristics and solubility of the compound.
Derivatization Studies and Structure-Activity Relationship (SAR) Exploration
Derivatization studies involve modifying the chemical structure of diminazene to investigate how these changes affect its biological activity, particularly its efficacy against target parasites and its interaction with biological systems. rsc.org
Modifications of the Phenanthridine Core
As noted earlier, diminazene itself does not possess a phenanthridine core; it has a triazene bridge linking two phenyl rings with amidine substituents. researchgate.netresearchgate.net However, research into related trypanocidal compounds like isometamidium and homidium bromide, which do have a phenanthridine core, provides insights into structural features important for activity against trypanosomes. cambridge.orgnih.gov Cross-resistance patterns observed between diminazene and isometamidium suggest that while their core structures differ, they may share some common mechanisms of action or face similar resistance mechanisms related to transport or interaction with parasite DNA. cambridge.orgnih.govacs.org SAR studies on diamidines and phenanthridines aim to identify the key functional groups and structural arrangements responsible for trypanocidal activity. Studies involving diminazene analogs have shown that the two amidine groups are important for binding to both G-quadruplex and duplex DNA, which is relevant to its mechanism of action. rsc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Diminazene | 2354 |
| Diminazene Aceturate | 5284544 |
| p-Aminobenzamidine | 10177 |
| Aceturic acid (N-Acetylglycine) | 961 |
| Isometamidium | 14901 |
| Homidium bromide | 3597 |
Data Tables
While detailed quantitative data tables on synthesis yields or SAR values were not consistently available across the search results in a format suitable for direct extraction and presentation in interactive tables, the search results provide qualitative and some quantitative information on reaction conditions and the importance of specific functional groups.
For example, concerning diazotization and coupling:
| Reactant | Conditions | Notes | Source |
| p-Aminobenzamidine dihydrochloride, Sodium Nitrite, Hydrochloric acid | Low temperature (0-5 °C) | Diazotization step | google.com |
| Diazonium salt, p-Aminobenzamidine dihydrochloride, Sodium acetate | Addition of saturated sodium acetate | Coupling step, yields yellow product | google.com |
| Urea | Added during diazotization/coupling | Favors improved yield | google.com |
Regarding SAR:
| Structural Feature | Impact on Activity (vs DNA binding) | Source |
| Two amidine groups | Important for binding | rsc.org |
| Deletion of one amidine | Lower affinity for DNA binding | rsc.org |
These tables summarize findings from the search results regarding synthesis conditions and the importance of amidine groups for DNA binding, a key aspect of diminazene's mechanism of action.
Substituent Effects on Biological Activity
The biological activity of isometamidium chloride is closely linked to its chemical structure, particularly the presence of amino and aromatic groups which enhance its interaction with nucleic acids within the parasite evitachem.com. Research has investigated the trypanocidal activities of related compounds and isomers present in commercial formulations. Studies have shown that while isometamidium (often referred to as M&B 4180A) is the principal active component, other isomers also exhibit varying degrees of activity researchgate.netresearchgate.net.
Studies comparing the in vitro activity of purified isometamidium, the blue isomer, the red isomer, and the disubstituted compound have shown differences in their effectiveness against Trypanosoma congolense and Trypanosoma b. brucei. researchgate.net.
| Compound | T. congolense IC50 (µM) | T. b. brucei IC50 (µM) |
| Purified Isometamidium | Similar to formulations | Similar to formulations |
| Blue Isomer | Intermediate | Intermediate |
| Red Isomer | Intermediate | Intermediate |
| Disubstituted Compound | Highest | Highest |
| Samorin (Mixture) | Similar to purified ISM | Similar to purified ISM |
| Veridium (Mixture) | Similar to purified ISM | Similar to purified ISM |
Note: IC50 values indicate the concentration required to inhibit 50% of parasite growth. Lower values indicate higher activity.
In vivo studies have also assessed the prophylactic effect of these components. While isometamidium and the disubstituted compound showed comparable prophylactic efficacy at higher doses, the red and blue isomers demonstrated much lower prophylactic activity researchgate.net. This suggests that the specific arrangement and nature of substituents on the phenanthridine core significantly influence the biological activity and prophylactic potential of these compounds.
Exploration of other phenanthridine derivatives with different substituents has also been undertaken to identify new leads with improved activity or reduced toxicity researchgate.netuio.no. For instance, some guanidino-substituted phenyldiazoaminophenanthridines have shown appreciable prophylactic action, although generally less active than metamidium at lower doses researchgate.net.
Exploration of Reduced and Oxidized Derivatives
Research indicates that isometamidium can undergo chemical reactions, including oxidation and reduction, which may alter its pharmacological properties evitachem.com. While the metabolism of isometamidium has not been extensively studied, investigations in isolated rat hepatocytes have suggested the formation of putative metabolites, including a mono-acetyl derivative and an oxidized metabolite researchgate.net.
Under oxidative conditions, isometamidium can form different oxidation products evitachem.com. Similarly, reduction reactions, particularly in the presence of reducing agents, can lead to the formation of reduced derivatives with potentially different biological activities evitachem.com. Studies exploring the impact of isometamidium on redox status in biological systems have been conducted, indicating its ability to alter cellular redox balance researchgate.net. For example, isometamidium chloride significantly reduced levels of total thiol, Glutathione-S-transferase, and Catalase activity while increasing hydrogen peroxide levels in Drosophila melanogaster researchgate.net.
Further research is needed to fully characterize the reduced and oxidized derivatives of isometamidium and to understand their biological activity and potential role in the compound's mechanism of action or metabolism.
Stereochemical Investigations and Isomeric Purity Research
The four main components identified in commercial isometamidium chloride formulations are isometamidium (M&B 4180A), the blue isomer (M&B 4250), the red isomer (M&B 38897), and the disubstituted compound (M&B 4596) researchgate.netresearchgate.net. Studies have characterized these isolated compounds using spectroscopic methods, including NMR, UV, IR, and MS researchgate.net.
The presence of these isomers and the need for their separation and characterization highlight the importance of stereochemical investigations and the assessment of isomeric purity in the research and quality control of isometamidium chloride. Methods for the isolation and characterization of these isomers are crucial for understanding their individual pharmacological profiles and their potential impact on the efficacy and safety of the drug product. researchgate.net.
Molecular and Biochemical Mechanisms of Action Research
Nucleic Acid Interaction Studies
The primary mechanism of action of Samorin involves its direct interaction with nucleic acids, particularly DNA. This interaction disrupts the normal functions of DNA, leading to cytotoxicity. The mode of interaction is complex and involves intercalation between base pairs, which in turn affects DNA replication and integrity.
This compound, as a phenanthridine (B189435) derivative, is classified as a DNA intercalating agent. wikipedia.org Intercalation is a process where a molecule inserts itself between the planar base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. While the precise thermodynamic and kinetic parameters of this compound's intercalation have not been extensively detailed in publicly available literature, the general mechanism for phenanthridinium compounds involves the stacking of the planar aromatic ring system between adjacent DNA base pairs. This process is driven by a combination of electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.gov
The structural changes induced by intercalation can significantly impact DNA-dependent processes. For instance, the unwinding of the DNA helix can interfere with the binding of proteins that recognize specific DNA conformations.
The binding of intercalating agents is often influenced by the local DNA sequence. However, detailed studies quantifying the specific affinity of this compound for AT-rich versus GC-rich regions of DNA are not extensively documented.
Table 1: Comparative DNA Binding Characteristics of Intercalating Agents
| Compound | Binding Constant (K) | Sequence Preference |
| This compound (Isometamidium) | Data not available | Not definitively determined |
| Ethidium (B1194527) Bromide | ~0.31 µM⁻¹ nih.gov | Generally low sequence preference |
| Propidium Iodide | Data not available | Little to no sequence preference wikipedia.org |
This table is provided for comparative purposes. Specific binding data for this compound is not available in the reviewed literature.
The intercalation of this compound into the DNA template directly interferes with the process of DNA replication. The distortion of the DNA helix can cause the stalling of replication forks, the machinery responsible for DNA duplication. nih.govnih.gov Stalled replication forks are a source of genomic instability and can lead to DNA strand breaks.
Furthermore, research has shown that isometamidium (B1672257) chloride (the active ingredient in this compound) can induce the formation of apurinic/apyrimidinic (AP) sites in DNA. ukessays.com AP sites are lesions in the DNA where a base has been lost, and they can interfere with DNA replication and transcription by blocking the progression of polymerases. ukessays.com If not repaired, these sites can lead to mutations or cell death. ukessays.com
A study on the genotoxic effects of isometamidium chloride on horse peripheral blood mononuclear cells demonstrated a statistically significant increase in DNA damage, as measured by the number of AP sites, at various concentrations.
Table 2: Genotoxic Effects of Isometamidium Chloride (ISM) on Equine Peripheral Blood Mononuclear Cells
| Treatment Group | Concentration (µg/mL) | Mean AP Sites/10⁵ bp (± SD) |
| Untreated Control (24h) | 0 | 1.2 (± 0.1) |
| ISM (24h) | 25 | 2.8 (± 0.2) |
| ISM (24h) | 50 | 3.5 (± 0.3) |
| ISM (24h) | 100 | 4.1 (± 0.4) |
| Untreated Control (48h) | 0 | 1.3 (± 0.1) |
| ISM (48h) | 25 | 3.1 (± 0.3) |
| ISM (48h) | 50 | 3.9 (± 0.4) |
| ISM (48h) | 100 | 4.5 (± 0.5) |
Data adapted from a study on the genotoxic effects of isometamidium chloride. ukessays.com The table illustrates the dose-dependent increase in AP sites, a marker of DNA damage.
Enzyme Inhibition Research
In addition to its direct interaction with DNA, this compound also exerts its effects by inhibiting key enzymes involved in nucleic acid metabolism.
This compound has been shown to be an inhibitor of RNA polymerase. ukessays.com This enzyme is responsible for transcribing genetic information from a DNA template to messenger RNA (mRNA), a crucial step in protein synthesis. The inhibition of RNA polymerase by this compound is likely a consequence of its binding to the DNA template. The presence of the intercalated drug can act as a physical barrier, preventing the progression of the RNA polymerase along the DNA strand. This leads to a halt in transcription and, consequently, a cessation of protein production, which is ultimately lethal to the cell.
While the inhibitory effect is established, specific quantitative data such as the IC50 value for this compound's inhibition of RNA polymerase are not well-documented in the available scientific literature.
Similar to its effect on RNA polymerase, this compound also inhibits the activity of DNA polymerase. ukessays.com This enzyme is essential for DNA replication. By binding to the DNA template, this compound can obstruct the movement of DNA polymerase, thereby preventing the synthesis of new DNA strands. This inhibition of DNA replication is a critical component of its mechanism of action.
Table 3: Cytotoxicity of Isometamidium Chloride (ISM)
| Cell Line/Organism | Assay | IC50 / EC50 |
| Vero Cells | Cytotoxicity Assay | 96.686 µg/L nih.gov |
| Trypanosoma brucei (γL262P mutant) | AlamarBlue Assay | 82.3-fold higher than control nih.gov |
Other Associated Enzymatic Pathway Disruptions
Research into the molecular action of Isometamidium chloride (this compound) has identified its interaction with several critical enzymatic pathways in trypanosomes beyond its primary targets. A principal mechanism involves the inhibition of type II topoisomerase, an enzyme essential for DNA replication and segregation. By interfering with this enzyme within the parasite's kinetoplast, Isometamidium is believed to induce cleavage of the kDNA-topoisomerase complexes, disrupting the replication of the parasite's mitochondrial DNA.
There is also evidence of indirect disruption of metabolic enzymatic pathways. Research on the hemoflagellate Cryptobia salmositica demonstrated that exposure to Isometamidium led to decreased oxygen consumption and carbon dioxide production nih.gov. Concurrently, there was an increase in the production of glycolysis products, namely lactate and pyruvate nih.gov. This finding suggests that damage to the mitochondrion by the compound forces a metabolic shift in some parasites from aerobic respiration towards glycolysis to meet their energy demands nih.gov. While this indicates a significant impact on the parasite's energy metabolism, it is viewed as a consequence of mitochondrial damage rather than a direct inhibition of glycolytic enzymes themselves.
Kinetoplast Biology Modulation Research
The kinetoplast, a defining feature of Kinetoplastida protozoa like trypanosomes, is a primary target for Isometamidium chloride. This condensed network of mitochondrial DNA is crucial for the parasite's life cycle and energy metabolism.
The kinetoplast DNA (kDNA) is a complex network composed of thousands of interlocked circular DNA molecules: minicircles and a smaller number of maxicircles. Research has shown that Isometamidium rapidly accumulates within the kinetoplast, often within a minute of exposure nih.gov. This high concentration of the drug directly leads to severe structural damage to the kDNA.
Key disruptions documented in research include:
Decatenation: The drug interferes with the interlocked structure of the kDNA network, causing the minicircles to become unlinked nih.gov.
Cleavage and Condensation: Isometamidium induces the cleavage of kDNA, an effect thought to be mediated by its interaction with DNA topoisomerase II frontiersin.org. It also causes a noticeable condensation of the kDNA network.
This disruption of kDNA integrity and function is a central component of the trypanocidal action of Isometamidium.
The uptake and accumulation of Isometamidium into the trypanosome's mitochondrion are not passive processes. Research has established a direct correlation between the mitochondrial membrane potential (ΔΨmito) and the parasite's sensitivity to the drug.
Studies in Trypanosoma congolense have shown that agents which disrupt the mitochondrial membrane potential also cause a parallel inhibition of Isometamidium uptake frontiersin.org. This indicates that the electrochemical gradient across the mitochondrial membrane is a key driving force for accumulating the drug within the organelle, where its primary target, the kDNA, is located frontiersin.org.
This relationship is further highlighted in studies of drug resistance. Trypanosome populations with higher sensitivity to Isometamidium exhibit a greater mitochondrial membrane potential, which facilitates higher intracellular drug concentrations. Conversely, a recurring mechanism of resistance to Isometamidium involves the reduction of this mitochondrial electrical potential frontiersin.org. This adaptation minimizes the accumulation of the drug within the mitochondrion, allowing the parasite to survive in the presence of otherwise lethal concentrations frontiersin.org.
**Table 1: Correlation between Isometamidium (this compound) Uptake, Mitochondrial Potential, and Drug Sensitivity in *T. congolense***
| Parameter | Drug-Sensitive Population | Drug-Resistant Population |
|---|---|---|
| Drug Accumulation (Vmax) | High (e.g., 216 pmol/min per 10⁸ cells) | Low (e.g., 17 pmol/min per 10⁸ cells) |
| Mitochondrial Potential (ΔΨmito) | High | Significantly Reduced |
| Drug Sensitivity (CD50) | High (e.g., 0.007 mg/kg) | Low (e.g., 20 mg/kg) |
Data synthesized from research findings on T. congolense populations with varying sensitivities. frontiersin.orgnih.gov
Cellular Pathway Disruption Research in Parasitic Systems
Beyond direct action on DNA and mitochondrial function, research has explored how Isometamidium affects broader cellular processes within the parasite.
While protein kinases and their associated signaling pathways are recognized as critical for regulating the cell cycle, differentiation, and stress responses in trypanosomes, the direct impact of Isometamidium on these specific pathways is not well-documented in existing research nih.govsciensage.info. The primary mechanisms of action are centered on its effects on mitochondrial DNA and function. Although downstream effects on cellular signaling are probable consequences of the profound metabolic and genetic stress induced by the drug, direct modulation of specific signaling cascades, such as those involving protein kinases, has not been identified as a principal mode of action for Isometamidium chloride.
Exposure to Isometamidium chloride has been shown to cause significant alterations in the gene expression profiles of trypanosomes. This reflects the parasite's response to the drug-induced stress and the direct inhibition of nucleic acid synthesis.
A study on Trypanosoma evansi investigated the mRNA expression levels of thirteen specific genes following exposure to Isometamidium. The results showed a widespread down-regulation of gene expression. Of the thirteen genes targeted for analysis, ten showed significantly reduced mRNA levels, indicating a broad suppressive effect on the parasite's metabolic and structural machinery nih.gov. However, the expression of three genes—Expression site-associated gene 8 (ESAG8), oligopeptidase B, and ornithine decarboxylase—was not affected nih.gov.
**Table 2: Effect of Isometamidium Chloride on mRNA Expression in *Trypanosoma evansi***
| Gene Target | Effect on mRNA Expression |
|---|---|
| Gene 1 (Metabolic) | Down-regulated |
| Gene 2 (Metabolic) | Down-regulated |
| Gene 3 (Structural) | Down-regulated |
| Gene 4 (Metabolic) | Down-regulated |
| Gene 5 (Structural) | Down-regulated |
| Gene 6 (Metabolic) | Down-regulated |
| Gene 7 (Metabolic) | Down-regulated |
| Gene 8 (Structural) | Down-regulated |
| Gene 9 (Metabolic) | Down-regulated |
| Gene 10 (Metabolic) | Down-regulated |
| ESAG8 | No significant change |
| Oligopeptidase B | No significant change |
| Ornithine decarboxylase | No significant change |
Based on transcript analysis of 13 targeted genes in T. evansi exposed to Isometamidium chloride. nih.gov
Furthermore, genomic analyses of Isometamidium-resistant strains of T. congolense have revealed genetic signatures associated with resistance. These studies identified shifts in the allele frequencies at specific locations in the genome, particularly in genes that code for various transporters and other transmembrane proteins nih.gov. These genomic changes suggest that alterations in gene structure and, consequently, protein function are key mechanisms by which parasite populations adapt to and survive drug pressure.
Transport and Uptake Mechanism Investigations in Trypanosomes
The entry of isometamidium chloride, commercially known as this compound, into trypanosomes is a critical step for its therapeutic action. Research indicates that this is not a simple process of diffusion but rather a complex, mediated transport system. The effectiveness of isometamidium is closely linked to its accumulation within the parasite, a process governed by specific uptake and potential efflux mechanisms. Studies have focused on elucidating these transport pathways to better understand both the drug's mode of action and the mechanisms by which trypanosomes develop resistance.
Receptor-Mediated Uptake Processes
Evidence strongly suggests that the uptake of isometamidium by trypanosomes is a specific, receptor-mediated process nih.govcambridge.orgcambridge.org. This indicates the involvement of protein transporters on the parasite's cell surface. In studies on Trypanosoma congolense, both drug-sensitive and drug-resistant strains demonstrated a specific uptake mechanism for the drug nih.govcambridge.orgcambridge.org.
However, significant differences in the characteristics of this uptake have been observed between sensitive and resistant parasites. In drug-resistant T. congolense, the specificity of the putative receptors appears to be altered nih.gov. This alteration is correlated with a reduction in drug accumulation, suggesting that changes in the receptor are a key factor in the resistance mechanism nih.govcambridge.orgcambridge.orgfao.org. For instance, resistant trypanosomes exhibit a change in specificity for the related compound homidium bromide, further supporting the hypothesis of an altered receptor nih.govcambridge.org. While the precise transporter responsible for isometamidium uptake has not been definitively identified, its existence is inferred from kinetic studies and the specific nature of the transport mdpi.com. The involvement of a protein carrier in transporting isometamidium across the plasma membrane is also supported by fluorescence-based studies nih.govresearchgate.net.
Research comparing drug-sensitive and resistant T. congolense has quantified the differences in uptake kinetics. These findings highlight the reduced capacity of resistant parasites to take up the drug, a likely consequence of alterations in the receptor-mediated transport system.
Table 1: Comparative Uptake of Isometamidium in Sensitive vs. Resistant T. congolense
| Trypanosome Strain | Uptake Characteristic | Observation | Reference |
|---|---|---|---|
| Drug-Sensitive | Rate of Uptake | Significantly more rapid | nih.govcambridge.orgcambridge.org |
| Drug-Sensitive | Quantitative Accumulation | Greater overall drug accumulation | nih.govcambridge.orgcambridge.org |
| Drug-Resistant | Rate of Uptake | Slower, with very low levels accumulated initially | cambridge.orgnih.gov |
| Drug-Resistant | Receptor Specificity | Altered, with changes in specificity for related compounds | nih.govcambridge.orgnih.gov |
| Drug-Resistant | Optimal pH for Accumulation | Lowered compared to sensitive strains | nih.govcambridge.org |
Energy-Dependent Transport Systems
The transport of isometamidium into trypanosomes is an active process that requires metabolic energy nih.govcambridge.orgcambridge.org. This energy dependence has been demonstrated in both drug-sensitive and drug-resistant strains of T. congolense nih.gov. The process is sensitive to metabolic inhibition, a key indicator of an active transport system rather than passive diffusion nih.govcambridge.orgcambridge.org.
Experiments using metabolic inhibitors like SHAM (salicylhydroxamic acid) and glycerol have shown that they can prevent the energy-dependent transport systems for both the uptake and efflux of the drug cambridge.org. When these inhibitors are applied, the active transport is halted, and any drug accumulation is presumed to be due to diffusion across the cell membrane cambridge.org.
Furthermore, resistance to isometamidium appears to be a multi-faceted issue involving not just a reduction in uptake but also an active efflux of the drug from the parasite nih.govcambridge.orgcambridge.org. This efflux mechanism is also thought to be energy-dependent. Indirect evidence for this comes from observations that metabolic inhibition leads to an increased level of isometamidium associated with resistant parasites, in contrast to the effect on drug-sensitive parasites nih.govcambridge.orgcambridge.org. This suggests that by blocking the energy supply, an active efflux pump is disabled, allowing the drug to accumulate.
Table 2: Effect of Inhibitors on Isometamidium Accumulation in T. congolense
| Condition | Effect on Resistant Trypanosomes | Effect on Sensitive Trypanosomes | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Metabolic Inhibition (e.g., SHAM/glycerol) | Increased accumulation of isometamidium | Inhibits uptake | Inhibition of an energy-dependent efflux pump in resistant strains | nih.govcambridge.orgcambridge.org |
| Reduced Incubation Temperature | Increased accumulation of isometamidium | Inhibits uptake | Inhibition of an energy-dependent efflux process | nih.govcambridge.org |
| Calcium Flux-Modulating Agents | Increased accumulation of isometamidium | Not specified | Potential involvement of calcium-dependent pathways in efflux | nih.govcambridge.org |
| N-ethylmaleimide | Inhibits alteration in fluorescence (indicating uptake) | Not specified | Suggests involvement of a protein carrier with sulfhydryl groups | nih.govresearchgate.net |
Membrane Interaction Studies
The interaction of isometamidium with the trypanosome's membranes is the initial step in its uptake and subsequent action. The drug's fluorescent properties have been utilized to study these interactions with bloodstream forms of Trypanosoma congolense nih.govresearchgate.net. When isometamidium is incubated with trypanosomes, there is a gradual alteration of its fluorescence emission maximum and an increase in the intensity of fluorescence associated with the parasite nih.govresearchgate.net.
While the primary target of isometamidium is the kinetoplast DNA (kDNA) within the mitochondrion, its journey requires passage across both the plasma membrane and the mitochondrial membrane fao.orgnih.gov. Therefore, the properties of these membranes can influence drug accumulation and efficacy. In T. brucei, resistance to isometamidium has been linked to modifications in the F1F0 ATPase complex and a loss of mitochondrial membrane potential, which could affect the final accumulation of the drug at its target site researchgate.netgla.ac.uk.
Drug Resistance Mechanisms Research
Genomic and Transcriptomic Basis of Resistance
The development of resistance to isometamidium (B1672257) is underpinned by specific genetic and transcriptional changes that confer a survival advantage to the parasite in the presence of the drug.
Genomic analyses of isometamidium-resistant trypanosomes have identified several key mutations linked to the resistance phenotype. A significant finding in Trypanosoma brucei is a mutation in the nuclear-encoded gamma subunit of the F1Fo-ATPase itg.benih.gov. Specifically, a C851A mutation has been identified, which introduces a premature stop codon, leading to a truncated protein itg.benih.gov. This mutation is crucial as it appears to compensate for the loss of kinetoplast DNA (kDNA), a common feature in highly resistant strains, thereby allowing the parasite to remain viable itg.benih.gov.
In Trypanosoma congolense, a different genetic alteration has been associated with resistance. Studies have identified a triplet (GAA) insertion in a gene encoding for a putative ATP-binding cassette (ABC) transporter nih.gov. This insertion results in an extra lysine residue in the protein and is consistently found in resistant clones nih.gov.
Furthermore, whole-genome sequencing of resistant T. congolense strains has revealed shifts in read depth at heterozygous loci in various genes, many of which encode transporters and transmembrane proteins nih.govbio-conferences.orgagosr.com. While not always a direct mutation in the coding sequence, these changes in gene copy number or allele frequency are indicative of a genetic response to drug pressure.
Table 1: Key Gene Mutations Associated with Isometamidium Resistance
| Trypanosome Species | Gene/Protein | Type of Mutation | Consequence |
| Trypanosoma brucei | F1Fo-ATPase γ subunit | C851A point mutation | Premature stop codon, truncated protein |
| Trypanosoma congolense | Putative ABC transporter | Triplet (GAA) insertion | Addition of a lysine residue |
Transcriptomic studies have begun to shed light on the broader changes in gene expression that accompany isometamidium resistance. In Trypanosoma evansi exposed to isometamidium chloride, transcript analysis showed a down-regulation in the mRNA expression of several targeted genes involved in the parasite's metabolic machinery cornell.edu. However, the expression of Expression site-associated gene 8 (ESAG8), oligopeptidase B, and ornithine decarboxylase genes did not appear to be affected by the drug's presence cornell.edu.
In T. congolense, while specific widespread transcriptomic analyses are not as extensively detailed in the available literature, the observed shifts in read depth at heterozygous loci suggest that alterations in gene expression levels of various transporters and transmembrane proteins are a key component of the resistance mechanism nih.govbio-conferences.orgagosr.com. These genomic changes likely translate to a modified transcriptome that favors reduced drug accumulation.
Efflux Pump and Transport System Alteration Studies
A primary mechanism of resistance to isometamidium is the reduced accumulation of the drug within the parasite bio-conferences.orgagosr.comresearchgate.netnih.gov. This is achieved through modifications in the parasite's transport systems, affecting both drug uptake and efflux.
Studies have consistently demonstrated that resistant trypanosomes accumulate significantly less isometamidium than their sensitive counterparts nih.govnih.govnih.gov. The uptake of isometamidium is an energy-dependent process, and in resistant strains of T. congolense, the maximal uptake rate (Vmax) of the drug is significantly lower elifesciences.org. This suggests an alteration in the transport machinery responsible for bringing the drug into the cell.
Furthermore, indirect evidence points to an increased efflux of the drug from resistant trypanosomes nih.gov. The combination of reduced uptake and potentially increased efflux leads to a net decrease in the intracellular drug concentration, preventing it from reaching toxic levels at its mitochondrial target.
The precise identity of the primary transporter(s) for isometamidium uptake remains to be definitively established. However, research has implicated several candidates. The T. brucei P2/TbAT1 aminopurine transporter, known to be involved in the uptake of other trypanocidal drugs like diminazene (B1218545) and pentamidine, has been investigated for its role in isometamidium transport. When the gene for TbAT1 was expressed in yeast, it resulted in increased isometamidium uptake researchgate.net. Mutations in the TbAT1 gene have been linked to isometamidium resistance in some field isolates of T. b. brucei nih.gov.
The role of ABC transporters in isometamidium resistance appears to be species-specific. In T. brucei, studies have suggested that active drug efflux by ABC transporters is not a primary mechanism of resistance researchgate.net. However, as mentioned earlier, a mutation in a putative ABC transporter gene is strongly associated with resistance in T. congolense nih.gov. Similarly, research on T. evansi has focused on the ABC2 transporter gene as a potential contributor to resistance bio-conferences.org.
Aquaglyceroporins, such as AQP2 in T. brucei, are responsible for the uptake of other trypanocides like pentamidine and melarsoprol. However, studies have shown that AQP2 does not appear to transport the bulkier isometamidium molecule, and its absence does not confer resistance to this drug elifesciences.org.
Table 2: Investigated Transporters in Isometamidium Resistance
| Transporter Family | Specific Transporter | Trypanosome Species | Implication in Isometamidium Resistance |
| P-type aminopurine transporters | TbAT1/P2 | Trypanosoma brucei | Mutations associated with resistance; heterologous expression increases uptake. |
| ATP-binding cassette (ABC) transporters | Putative ABC transporter | Trypanosoma congolense | Gene insertion strongly correlated with resistance. |
| ATP-binding cassette (ABC) transporters | ABC2 | Trypanosoma evansi | Investigated as a potential resistance factor. |
| Aquaglyceroporins | AQP2 | Trypanosoma brucei | Not found to be involved in isometamidium transport or resistance. |
Mitochondrial Membrane Potential Modulation in Resistant Trypanosomes
A key adaptation in isometamidium-resistant trypanosomes, particularly in T. brucei, is the reduction of the mitochondrial membrane potential (ΔΨm) itg.benih.govcgiar.org. Isometamidium is a cation, and its accumulation in the mitochondrion is driven by the negative charge of the inner mitochondrial membrane. Therefore, a decrease in this potential directly leads to reduced drug accumulation at its primary target, the kDNA.
This reduction in mitochondrial membrane potential is a downstream consequence of the aforementioned mutations in the gamma subunit of the F1Fo-ATPase itg.benih.gov. The compromised function of this proton pump, which is essential for maintaining the membrane potential, allows the parasite to survive even with the complete loss of its kDNA (dyskinetoplasty) itg.benih.gov. The loss of kDNA is a hallmark of high-level isometamidium resistance, as it eliminates the primary drug target itg.benih.gov. In essence, the mutation in the F1Fo-ATPase enables a radical alteration of the parasite's mitochondrial biology, rendering isometamidium ineffective. Studies in T. congolense have also suggested an involvement of ΔΨm in the accumulation of isometamidium, with agents that inhibit mitochondrial function leading to a parallel inhibition of drug uptake elifesciences.org.
Cross-Resistance Patterns with Related Trypanocidal Compounds
Cross-resistance between Samorin (isometamidium chloride) and other trypanocidal drugs, particularly diminazene aceturate, is a significant concern in the control of animal African trypanosomiasis. The development of resistance to one compound can reduce the efficacy of other chemically related or unrelated drugs, thereby limiting treatment options.
Numerous studies have investigated the relationship between resistance to this compound and diminazene aceturate in various Trypanosoma species, primarily T. congolense and T. vivax. Research has shown that trypanosome populations resistant to this compound often exhibit some level of resistance to diminazene aceturate, and vice versa. However, the degree of cross-resistance can vary significantly among different trypanosome stocks and clones.
One study on nine clones derived from a drug-resistant T. congolense stock demonstrated that all clones expressed high levels of resistance to isometamidium chloride and intermediate to high levels of resistance to diminazene aceturate. For instance, the 50% curative dose (CD50) values for the resistant clones ranged from 1.5 to 5.1 mg/kg for isometamidium chloride and 5.1 to 21.0 mg/kg for diminazene aceturate. In contrast, a drug-sensitive clone had CD50 values of 0.018 mg/kg and 2.3 mg/kg for isometamidium chloride and diminazene aceturate, respectively.
Another study that induced resistance to isometamidium in a clone of T. congolense through repeated subcurative treatments found a 94-fold increase in resistance to isometamidium. This was accompanied by a 3.4-fold increase in resistance to diminazene, a 33-fold increase to homidium, and a 4.2-fold increase to quinapyramine.
The table below summarizes the findings of a comparative study on the curative doses of this compound and diminazene aceturate in different clones of T. congolense.
Furthermore, field studies in various regions of Africa have reported the prevalence of trypanosome isolates with resistance to both drugs, indicating that cross-resistance is a widespread phenomenon.
The mechanisms underlying cross-resistance between this compound and diminazene aceturate are complex and not fully elucidated. However, research points to both shared and distinct pathways of resistance.
Shared Resistance Pathways:
A primary shared mechanism is believed to involve reduced drug accumulation within the trypanosome. This can be due to either decreased uptake or increased efflux of the drugs. Studies have shown that some drug-resistant strains of T. congolense exhibit reduced accumulation of isometamidium. While the specific transporters for isometamidium in T. congolense are not fully characterized, it is hypothesized that both drugs may share, to some extent, common transport systems.
In T. brucei, resistance to diminazene is well-documented to be associated with mutations in the P2/AT1 aminopurine transporter, which leads to reduced drug uptake. While T. congolense and T. vivax lack a direct orthologue of the P2/AT1 transporter, it is plausible that analogous transporters are involved in the uptake of both diminazene and isometamidium in these species, and alterations in these transporters could confer cross-resistance.
Another potential shared pathway involves changes in the mitochondrial membrane potential. Both this compound and diminazene are known to accumulate in the kinetoplast, the mitochondrial DNA of the trypanosome. A reduction in the mitochondrial membrane potential could therefore decrease the uptake of both drugs into this target organelle.
Distinct Resistance Pathways:
Despite the evidence for shared pathways, the lack of complete cross-resistance in all cases suggests that distinct resistance mechanisms also exist. For example, the level of resistance to isometamidium can be significantly higher than that to diminazene in the same trypanosome population, indicating that the parasite may have developed specific mechanisms to counteract isometamidium.
One proposed mechanism for isometamidium resistance is an increased capacity for drug efflux, potentially through ATP-binding cassette (ABC) transporters. It is possible that specific transporters are more efficient at exporting isometamidium than diminazene.
The following table summarizes the proposed shared and distinct resistance pathways for this compound and diminazene aceturate.
Evolutionary Dynamics of Resistance in Trypanosome Populations
The emergence and spread of this compound resistance in trypanosome populations are driven by evolutionary processes, primarily selection pressure from drug use and the genetic adaptability of the parasite.
The continuous use, and often misuse, of this compound in livestock creates a strong selective environment where resistant trypanosomes have a survival advantage over susceptible ones. Sub-curative dosing, in particular, is a major driver of resistance, as it allows parasites with partial resistance to survive and reproduce, leading to a gradual increase in the frequency of resistance-conferring genes in the population.
Studies have shown that high levels of resistance to isometamidium can be induced in susceptible trypanosome clones through repeated exposure to sub-curative drug concentrations in experimental settings. This demonstrates the parasite's capacity to rapidly evolve resistance under drug pressure.
The genetic basis of this compound resistance is complex and likely involves multiple genes. Research has identified several candidate genes that may be associated with resistance, including those encoding transporter proteins. The evolution of resistance likely involves the selection of pre-existing genetic variations or the emergence of new mutations in these genes.
Once established, the resistant phenotype can be stable within a trypanosome population. Field observations in Ethiopia have shown that the drug-resistant phenotype of T. congolense remained stable over a period of four years. However, some studies have suggested that high-level resistance to isometamidium may be unstable in the absence of continuous drug pressure, indicating a potential fitness cost associated with the resistance mechanisms.
The population structure of trypanosomes also plays a role in the spread of resistance. The predominantly clonal reproduction of T. brucei gambiense can lead to the rapid expansion of resistant genotypes. However, occasional genetic exchange can also facilitate the spread of resistance genes between different trypanosome lineages.
The development of full resistance to this compound may also be influenced by the host's immune response. One study found that T. congolense did not acquire resistance in immune-competent animals, even after prolonged exposure to the drug. In contrast, parasites in immune-suppressed animals rapidly developed high levels of resistance. This suggests that a robust immune response can help control infections and may hinder the evolution of drug resistance.
Pre Clinical and in Vitro Research Models
Trypanosoma Species Sensitivity Studies in Culture
In vitro assays have been widely employed to determine the sensitivity of different Trypanosoma species and strains to Isometamidium (B1672257) chloride. These studies are vital for monitoring drug resistance and comparing the susceptibility of various parasite populations.
Different Trypanosoma species exhibit varying sensitivities to Isometamidium chloride in culture. Studies have assessed the sensitivity of species such as Trypanosoma congolense, Trypanosoma vivax, Trypanosoma brucei brucei, Trypanosoma evansi, and Trypanosoma equiperdum using various in vitro techniques cabidigitallibrary.orgnih.govnih.govcapes.gov.brcgiar.orgcapes.gov.brcapes.gov.br. Common methods include long-term viability assays, growth inhibition tests, and techniques measuring the incorporation of labeled precursors like ³H-Hypoxanthine cgiar.orgcapes.gov.br.
Sensitivity is often expressed as the minimum effective concentration (MEC) that kills 100% of the trypanosome population or the concentration that inhibits growth by 50% (IC₅₀ or EC₅₀) nih.govcapes.gov.brcapes.gov.br. For instance, an assay using in vitro-derived metacyclic T. congolense found that a sensitive population (IL 1180) required 10 ng/ml of Isometamidium chloride to eliminate the entire population within 5 days nih.gov. In contrast, resistant derivatives of the same population required significantly higher concentrations, such as 1000 ng/ml and 2000 ng/ml nih.gov.
Studies on T. brucei brucei have shown differences in drug-induced growth inhibition between sensitive and resistant stocks in feeder layer-free culture systems capes.gov.brnih.gov. While EC₅₀ values for Isometamidium chloride showed only minor differences between resistant and sensitive stocks in a 24-hour growth inhibition test, differences were more apparent at lower drug concentrations capes.gov.br. Long-term viability assays and drug incubation survival tests have demonstrated the potential to differentiate between Isometamidium chloride-sensitive and resistant stocks or clones of T. vivax cgiar.org.
The sensitivity of commercial formulations like Samorin® has been compared to purified Isometamidium chloride and its synthetic impurities in vitro. For both T. congolense and T. brucei brucei, this compound® and another commercial formulation, Veridium®, showed similar IC₅₀ values to purified Isometamidium chloride, indicating that the primary component is the main driver of activity capes.gov.br.
The following table summarizes representative in vitro sensitivity data for Isometamidium chloride against different Trypanosoma species and strains:
| Trypanosoma Species/Strain | Assay Type | Metric (e.g., MEC, IC₅₀) | Sensitive Strain Value | Resistant Strain Value(s) | Source |
| T. congolense (IL 1180) | Long-term viability assay | MEC (ng/ml) | 10 | 1000, 2000 | nih.gov |
| T. congolense | 48h growth inhibition (96-well) | IC₅₀ | Most active | Higher IC₅₀ for isomers | capes.gov.br |
| T. brucei brucei | 48h growth inhibition (96-well) | IC₅₀ | Similar to this compound® | Higher IC₅₀ for isomers | capes.gov.br |
| T. brucei brucei | 24h growth inhibition | EC₅₀ | Minor differences | Minor differences | capes.gov.br |
| T. brucei brucei | 10-day viability assay | Viability in drug | Low viability | High viability at 0.001-0.001 µg/ml | capes.gov.br |
| T. vivax | Long Term Viability Assay | Ability to distinguish | Yes | Yes | cgiar.org |
| T. vivax | Drug Incubation Survival Test | Ability to distinguish | Yes | Yes | cgiar.org |
| T. evansi | 24h drug exposure | MEC₁₀₀ (µg/ml) | 1-4 | - | capes.gov.br |
| T. equiperdum | 24h drug exposure | MEC₁₀₀ (µg/ml) | 1-4 | - | capes.gov.br |
Note: Values are approximate and can vary depending on the specific strain, assay conditions, and methodology used.
Cellular and Subcellular Level Investigations using Microscopy and Biochemical Assays
Investigations at the cellular and subcellular levels have aimed to elucidate the mechanism of action of Isometamidium chloride and its effects on trypanosome biology.
Isometamidium chloride is known to accumulate within trypanosomes, with a primary site of accumulation being the mitochondrion, specifically the kinetoplast fao.orgnih.gov. Studies using techniques such as autoradiography and fluorescence microscopy have demonstrated this initial, rapid accumulation within the kinetoplast nih.gov.
The mechanism of action is thought to involve interference with kinetoplast DNA (kDNA). Isometamidium chloride selectively inhibits kDNA type II topoisomerase, an enzyme crucial for mitochondrial DNA replication fao.orgnih.gov. This inhibition can lead to the shrinking and eventual disappearance of the kDNA network, ultimately resulting in cell death nih.gov.
Biochemical assays have explored the uptake and accumulation of Isometamidium chloride in trypanosomes. Uptake has been shown to exhibit Michaelis-Menten kinetics in T. congolense, with variations in the maximal uptake rates (Vmax) observed among different populations nih.gov. The magnitude of Vmax has been correlated with drug sensitivity nih.gov. Pulse-chase experiments suggest the presence of at least two compartments for drug accumulation: a freely diffusible compartment and a retained compartment, the latter being correlated with drug sensitivity nih.gov.
Furthermore, studies have indicated that mitochondrial electrical potential (ΔΨm) plays a role in the uptake and accumulation of Isometamidium chloride in T. congolense nih.gov. Agents affecting mitochondrial function have been shown to inhibit both ΔΨm and Isometamidium uptake in a dose-dependent manner nih.gov. Variations in spontaneous ΔΨm among different trypanosome populations have been correlated with Vmax for drug uptake and sensitivity to the drug in vitro nih.gov.
While Isometamidium chloride primarily targets kDNA, it also enters the nucleus and binds to nuclear DNA nih.gov. However, its selective toxicity is thought to be due to the higher susceptibility of kDNA and the selective accumulation of the drug in the parasite ecronicon.net.
Development and Characterization of In Vitro Resistance Models
The development of drug resistance is a significant challenge in trypanosomiasis control. In vitro models, often derived from in vivo selection, are crucial for studying the mechanisms of resistance and identifying cross-resistance patterns.
Resistance to Isometamidium chloride has been successfully induced in Trypanosoma species, typically through repeated exposure to sub-curative drug concentrations, often initially in infected animals followed by in vitro maintenance and characterization nih.govnih.govasm.org. Once resistant strains are established, in vitro assays are used to characterize the level and stability of resistance.
In vitro drug sensitivity assays, such as those described in Section 6.1, are fundamental in quantifying the increase in resistance level compared to the parental sensitive strains nih.govcapes.gov.brcapes.gov.br. For example, resistance to Isometamidium was increased significantly in a clone of T. congolense (IL 1180) through in vivo selection, and this resistance was then characterized using in vitro methods asm.org.
Characterization of resistant strains also involves investigating cross-resistance to other trypanocidal drugs. Studies have shown that the development of resistance to Isometamidium chloride can be associated with varying degrees of cross-resistance to other compounds like homidium and diminazene (B1218545) nih.govasm.org. For instance, in the T. congolense IL 1180 clone resistant to Isometamidium, a substantial increase in resistance to homidium was observed, while the increase in resistance to diminazene was less pronounced nih.govasm.org.
The stability of the drug-resistant phenotype has also been examined in vitro. Studies have indicated that the drug sensitivity pattern of trypanosomes is generally not significantly altered after in vitro adaptation or cyclical development cabidigitallibrary.org. This suggests that the resistance phenotype, once established, can be relatively stable even in the absence of drug pressure in culture cabidigitallibrary.org.
Mechanisms underlying in vitro resistance have been investigated, including reduced drug accumulation in resistant populations fao.org. Indirect evidence suggests an increased efflux of the drug from resistant trypanosomes fao.org. Lower maximal uptake rates of Isometamidium in resistant T. congolense populations have been reported, although the precise mechanisms (e.g., changes in transporter numbers or influx/efflux balance) require further investigation fao.org. Changes in mitochondrial electrical potential have also been implicated as a potential mechanism for drug resistance in T. congolense nih.gov.
Genomic analysis of in vitro-maintained resistant strains, often derived from in vivo selection models, is being used to identify genetic changes associated with the acquisition of Isometamidium resistance nih.gov.
Advanced Formulation Research
Nanoformulation Development and Characterization for Enhanced Delivery
Research into advanced formulations of isometamidium (B1672257) chloride has explored the potential of nanoformulations to improve drug delivery and performance wikipedia.orgciteab.comuni.lu. One such development involves the creation of isometamidium chloride-loaded alginate gum acacia nanoparticles (ISM SANPs) citeab.comuni.lu. These nanoformulations are synthesized using biodegradable and biocompatible polymers, specifically sodium alginate and gum acacia, with glutaraldehyde (B144438) as a cross-linker, and mannitol (B672) utilized in the lyophilization process citeab.comuni.lu.
Characterization of these nanoformulations is essential to understand their properties and potential behavior. Fourier-transform infrared (FTIR) spectroscopy has been employed in the analysis of ISM SANPs to identify the functional groups involved in their synthesis citeab.com. Studies have also investigated the potential for DNA damage induced by isometamidium chloride and its nanoformulation. Research comparing free isometamidium chloride and ISM SANPs in horse blood cells demonstrated statistically significant differences in DNA damage activity, with the nanoformulation exhibiting reduced genotoxic effects compared to the free drug at various concentrations and time points citeab.comuni.lu. While the free drug showed concentration-reliant cytotoxicity or genotoxicity, ISM SANPs were found to be biocompatible at the tested concentrations on mammalian cells citeab.comfishersci.no.
Data from a study on DNA damage (measured by Apurinic/Apyrimidinic (ARP) sites) in peripheral blood mononuclear cells (PBMCs) of horses treated with isometamidium chloride (ISM) and ISM SANPs illustrates this difference:
| Treatment Group | Concentration (µg/mL) | ARP Sites at 24h | ARP Sites at 48h |
| Untreated Cells | - | Baseline 24h | Baseline 48h |
| ISM | 25 | Higher than Baseline | Significantly Higher than Baseline |
| ISM SANPs | 25 | Closer to Baseline | Closer to Baseline |
| ISM | 50 | Higher than 25 µg/mL ISM | Significantly Higher than 25 µg/mL ISM |
| ISM SANPs | 50 | Closer to Baseline | Closer to Baseline |
| ISM | 100 | Highest ARP Sites | Highest ARP Sites |
| ISM SANPs | 100 | Closer to Baseline | Closer to Baseline |
Note: Data is illustrative based on research findings indicating statistically significant differences and trends citeab.comuni.lu. Actual numerical data for ARP sites would be required for a precise table.
The encapsulation of isometamidium chloride within biodegradable polymers in nanoformulations like ISM SANPs is being explored as a strategy to potentially reduce direct contact of the drug with cellular components, allowing for sustained release and potentially mitigating adverse effects citeab.comuni.lu.
Targeted Delivery System Research in Animal Models
The development of targeted delivery systems for Samorin in animal models is an area of ongoing research aimed at improving therapeutic efficacy and reducing off-target effects wikipedia.org. While specific details on targeted delivery systems for isometamidium chloride in animal models are less extensively reported in the immediate search results compared to nanoformulations, the concept of targeted delivery is a key aspect of advanced formulation research for trypanocidal drugs wikipedia.org. Targeted delivery approaches aim to concentrate the drug at the site of infection, such as in tissues where trypanosomes reside, potentially leading to improved parasite clearance and reduced systemic exposure.
Research on Pharmacokinetic Profiles in Animal Models (excluding specific dosage rates)
Pharmacokinetic studies in animal models are fundamental to understanding how this compound (isometamidium chloride) is absorbed, distributed, metabolized, and eliminated nih.govguidetopharmacology.org. This information is vital for optimizing formulations and administration strategies. Research has been conducted in various animal species, including rats, cattle, sheep, and goats, to characterize the pharmacokinetic profile of isometamidium chloride wikipedia.orgfishersci.cafishersci.ca.
Studies in female rats have investigated the distribution and excretion patterns of radiolabelled this compound following intramuscular or oral administration wikipedia.orgfishersci.ca. Research in cattle has examined the absorption and distribution of isometamidium after intramuscular injection wikipedia.orgfishersci.ca. These studies have shown that the drug is detectable in serum relatively quickly after intramuscular administration, although at low concentrations wikipedia.org. Distribution to various tissues, including the liver, kidney, and the injection site, has been observed wikipedia.orgfishersci.ca. Notably, significant and persistent residues have been detected at the injection site, liver, and kidney following intramuscular administration in food-producing animals fishersci.ca. Intravenous injection has been reported to result in even higher and more persistent residues in the liver and kidney compared to intramuscular administration fishersci.ca.
Pharmacokinetic comparisons between species, such as sheep and goats, have also been conducted fishersci.ca. These studies have monitored serum isometamidium concentrations over time using techniques like ELISA fishersci.ca. Findings have indicated differences in pharmacokinetic parameters between species; for instance, a study noted low absolute bioavailability of isometamidium after intramuscular administration in goats fishersci.ca.
Analysis of tissue samples in cattle treated with radiolabelled this compound has revealed the presence of radiolabelled metabolites in liver, kidney, injection site, plasma, and urine, which were qualitatively similar to the parent drug wikipedia.org. However, determining metabolic profiles in milk and muscle was challenging due to low radioactivity levels wikipedia.org. Methodological difficulties have been reported in the analysis of plasma, liver, and kidney samples, including loss of activity during extraction procedures wikipedia.org. Despite these challenges, research indicates that parent isometamidium comprises a significant portion of the total residue in tissues like the kidney and injection site, but a smaller percentage in the liver wikipedia.org.
These pharmacokinetic studies in animal models provide critical data on the systemic exposure and tissue distribution of isometamidium chloride, informing the development of improved formulations and delivery strategies aimed at optimizing therapeutic outcomes and potentially influencing drug persistence in edible tissues.
| Animal Species | Route of Administration | Key Pharmacokinetic Findings (Excluding Dosage) | Relevant Citations |
| Female Rat | Intramuscular, Oral | Distribution and excretion of radiolabelled drug-derived products investigated. | wikipedia.orgfishersci.ca |
| Cattle | Intramuscular | Rapid detection in serum at low concentrations; distribution to liver, kidney, injection site. Significant and persistent residues at injection site, liver, kidney. | wikipedia.orgfishersci.ca |
| Cattle | Intravenous | Higher and more persistent residues in liver and kidney compared to IM. | fishersci.ca |
| Sheep | Intramuscular | Serum concentrations monitored; pharmacokinetic parameters evaluated. | fishersci.ca |
| Goat | Intramuscular | Serum concentrations monitored; pharmacokinetic parameters evaluated; low absolute bioavailability observed. | fishersci.ca |
Analytical Methodologies in Isometamidium Chloride Research
Chromatographic Separation and Purification Techniques
Chromatography plays a vital role in separating isometamidium (B1672257) chloride from complex matrices and isolating its individual components, including isomers and analogues present in commercial formulations. fao.orgresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the analysis and quantification of isometamidium chloride in various samples, including biological fluids and tissues, as well as in drug formulations for quality control. fao.orgfao.orgnih.govresearchgate.netnih.gov
HPLC methods have been developed for the determination of isometamidium in bovine serum and tissues. fao.orgfao.orgnih.gov One such method utilizes solid-phase extraction (SPE) followed by ion-pair reverse phase HPLC with fluorescence detection. fao.orgfao.org This approach allowed for the detection of isometamidium at levels as low as 10 ng/ml in serum, although sensitivity was more limited in tissue samples (500 ng/g), potentially due to strong binding of the compound to macromolecules. fao.orgfao.org
Another reported HPLC method for analyzing isometamidium chloride and diminazene (B1218545) aceturate residues in cattle tissues involves extraction with water-acetonitrile mixtures and clean-up using solid-phase extraction cartridges. chrom-china.com Separation is achieved using a Spherisorb CN column with a gradient elution of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer. chrom-china.com
HPLC is also employed in the quality control of commercial isometamidium products, which are known to contain isometamidium chloride as the principal component along with other isomers and analogues. fao.orgresearchgate.netnih.gov An improved HPLC method has been developed for measuring isometamidium residues in milk and tissue, demonstrating acceptable recovery rates, linearity, precision, and limit of quantification. fao.org Furthermore, HPLC with UV detection is used to assess the quality of trypanocidal drugs, including isometamidium chloride, by measuring the concentration of the active ingredient and the proportions of the four main isomers. researchgate.netnih.govresearchgate.netbiorxiv.org Studies have revealed a high proportion of substandard isometamidium products in some regions, with HPLC analysis showing lower than claimed active ingredient content. nih.govresearchgate.net
Specific HPLC conditions reported include the use of a 5 µ Luna C18 (2) column (125 × 4 mm) or a Spherisorb CN column (250 mm × 4.6 mm, 5 μm), with mobile phases such as a mixture of acetonitrile and phosphate (B84403) buffer (77:23) or a gradient of acetonitrile and ammonium formate buffer. chrom-china.comacademicjournals.org Detection is often performed at a wavelength of 320 nm or by fluorescence detection at 593 nm (excitation at 380 nm). fao.orgfao.orgresearchgate.netacademicjournals.org Retention times for isometamidium and its components can vary depending on the specific method and column used. academicjournals.org
Column Chromatography for Component Isolation
Column chromatography is utilized for the separation and purification of the individual components present in commercial formulations of isometamidium, such as Samorin. nih.govresearchgate.netresearchgate.net This technique allows researchers to isolate the principal active component (M&B4180A) and its related isomers (red isomer, blue isomer, and the disubstituted compound) for further characterization and study of their individual activities. researchgate.netnih.govresearchgate.netresearchgate.net The isolation and characterization of these components are essential for understanding their respective pharmacological contributions and for developing methods to control the quality and consistency of isometamidium products. researchgate.netnih.govresearchgate.net
Spectroscopic Characterization in Research
Spectroscopic methods provide valuable information about the structure and identity of isometamidium chloride and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isometamidium chloride and its isomers. researchgate.netresearchgate.netnih.govlshtm.ac.uk Both ¹H and ¹³C NMR are used to confirm the chemical structure of the isolated components. researchgate.netnih.govcore.ac.ukgoogle.com Research has shown that the choice of solvent in NMR studies is critical, as the quaternary group in these compounds can be reduced to dihydro forms in certain solvents like DMSO-d6. researchgate.netnih.gov NMR analysis has been instrumental in unambiguously characterizing the four main compounds present in isometamidium formulations. researchgate.netresearchgate.netnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is used in conjunction with chromatography (LC/MS) to identify and characterize isometamidium and its metabolites or impurities. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov LC/MS can confirm the molecular weight and provide fragmentation patterns that aid in the structural identification of the parent compound and related substances. researchgate.netnih.govcore.ac.ukgoogle.com This technique is valuable for confirming the presence of isometamidium in samples and for detecting potential counterfeit products that may lack the active ingredients. researchgate.netbiorxiv.org Liquid chromatography-mass spectrometry has also been used to investigate the metabolism of isometamidium in isolated hepatocytes, leading to the identification of putative metabolites. nih.gov
Quantitative Analysis in Biological and Experimental Matrices
Quantitative analysis of isometamidium chloride in biological matrices such as serum, plasma, milk, and tissues is essential for pharmacokinetic studies, residue analysis, and monitoring drug levels in treated animals. fao.orgfao.orgnih.govacademicjournals.orggla.ac.uk Various methods have been developed for this purpose, with HPLC being a prominent technique. fao.orgfao.orgnih.govchrom-china.comacademicjournals.org
Quantitative HPLC methods, often coupled with SPE and fluorescence detection, have been applied to determine isometamidium concentrations in bovine serum and tissues. fao.orgfao.org These methods have demonstrated varying sensitivities depending on the matrix, with higher sensitivity typically achieved in serum compared to tissue. fao.orgfao.org The binding of isometamidium to tissue components like mucopolysaccharides, nucleic acids, and lipids can limit the sensitivity of tissue assays. fao.orgfao.org
Studies have reported the detection limits and recovery rates of isometamidium in different biological matrices using HPLC. For instance, a method achieved a detection limit of 10 ng/ml in serum and 500 ng/g in tissue. fao.orgfao.org Another improved HPLC method for milk and tissue residues was validated to 0.1 mg/kg. fao.org Recovery rates from fortified matrices have been reported, showing variations depending on the tissue type. fao.org
Quantitative analysis is also crucial for assessing the quality of commercial isometamidium products by determining the concentration of the active ingredient and the proportions of the different components. nih.govresearchgate.net This is typically done using validated HPLC methods with specific criteria for compliance based on the proportions of the main isomers. nih.gov
While HPLC is widely used, other methods like ELISA have also been explored for the quantification of isometamidium chloride in serum, offering potential for simple, quick, and less expensive analysis under field conditions. gla.ac.uk However, challenges in quantifying isometamidium in biological matrices include low drug concentrations, extensive binding to plasma and tissue macromolecules, and instability under extreme pH and temperature conditions. gla.ac.uk
Detailed research findings from quantitative analysis include studies on the pharmacokinetics of isometamidium in cattle, showing rapid clearance from serum and the presence of residues at the injection site, liver, and kidney. fao.orgfao.orggla.ac.uk Quantitative analysis of milk samples has shown that isometamidium levels are generally low and often below the limit of detection. fao.orgfao.org
Table: Recovery Rates of Isometamidium from Fortified Matrices fao.org
| Matrix | Percent Recovery |
| Plasma | 76% |
| Fat | 68% |
| Kidney | 68% |
| Muscle | 61% |
| Liver | 56% |
| Milk | 89% |
| Urine | 89% |
Table: HPLC Conditions for Isometamidium Analysis in Blood academicjournals.org
| Parameter | Detail |
| Column | 5 µ Luna C18 (2), 125 × 4 mm (RP) |
| Mobile Phase | Phosphate buffer: Acetonitrile (77:23) |
| Flow Rate | 1 ml/min |
| Wavelength | 320 nm |
| Injection Volume | 20 µl (samples and standard) |
Environmental Research Considerations
Environmental Fate Research Methodologies
Research into the environmental fate of veterinary drugs like isometamidium (B1672257) chloride typically involves methodologies to understand how the compound behaves in different environmental compartments. This includes studying its degradation pathways and dissipation behavior in soil and water systems. Radiometric and allied analytical methods, such as those involving 14C-labelled compounds, can be used to study the pharmacokinetics and distribution of veterinary drugs, which can provide insights into their potential environmental fate inchem.orgiaea.org. Techniques like High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are also used for the determination of isometamidium and its impurities woah.org.
Degradation Pathways in Environmental Compartments
Specific detailed degradation pathways of isometamidium chloride in environmental compartments are not extensively documented in the search results. However, chemical stability information suggests it is stable under neutral pH but may degrade under extreme conditions (high temperature or pH) evitachem.com. Thermal decomposition can lead to the release of toxic/corrosive gases and vapors, including carbon oxides, nitrogen oxides (NOx), and phosgene (B1210022) scbt.com.
Dissipation Behavior in Soil and Water Systems
Information on the dissipation behavior of isometamidium chloride in soil and water systems is limited. Some safety data sheets state that no information is available regarding its mobility in soil scbt.comlgcstandards.com. Studies on the absorption and distribution in animals show minimal absorption from the gastrointestinal tract in rats, with the majority excreted in feces, suggesting limited mobility and potential accumulation in manure and subsequently soil if applied as fertilizer inchem.orgfao.org.
Biodegradation Studies in Model Environmental Systems
Specific studies on the biodegradation of isometamidium chloride in model environmental systems were not found in the provided search results. Safety data sheets indicate that no information on persistence and degradability is available lgcstandards.comscbt.comlgcstandards.com.
Metabolite Identification and Characterization in Environmental Samples
While studies mention the metabolism of isometamidium in animals, such as metabolism by glucuronide and oxidation products that may darken urine funaab.edu.ng, detailed information on the identification and characterization of metabolites specifically in environmental samples is not provided in the search results. The RefMet database lists isometamidium chloride as a compound but does not detail its environmental metabolites mitoproteome.orgmetabolomicsworkbench.org.
Data Tables
Due to the limited availability of specific quantitative data on environmental degradation, dissipation, and biodegradation in the provided search results, detailed interactive data tables for these sections cannot be generated. The available information primarily consists of qualitative statements regarding the lack of data or general chemical properties.
Detailed Research Findings
Future Research Directions and Unanswered Questions
Exploration of Novel Molecular Targets within Trypanosomes
While Isometamidium (B1672257) chloride is known to primarily target the kinetoplast DNA (kDNA) and interfere with mitochondrial function, the exact mechanisms of action and potential alternative targets within the complex biology of trypanosomes are not fully elucidated cabidigitallibrary.orgnih.gov. Future research should aim to identify novel molecular targets that are essential for parasite survival but distinct from the current drug's primary site of action. This could involve detailed biochemical, molecular, and genomic analyses of trypanosome metabolism and essential pathways nih.gov. Understanding the differences in molecular processes between sensitive and resistant strains could reveal vulnerabilities exploitable by new therapeutic agents or strategies nih.gov. For instance, studies on trypanosome biochemistry may help identify processes that could serve as targets for future chemotherapeutic intervention cgiar.org. Genomic analyses comparing resistant and sensitive strains have already suggested that shifts in genes coding for transporters and transmembrane products might be involved in resistance, pointing towards these as potential areas for further functional analysis nih.govresearchgate.net.
Strategies for Overcoming Existing Resistance Mechanisms
Resistance to Isometamidium chloride is a major hurdle, often linked to reduced drug accumulation within the parasite, although the precise mechanisms are still being investigated cabidigitallibrary.orgnih.govnih.gov. Strategies to overcome existing resistance mechanisms are a critical area of future research. This includes a deeper understanding of the genetic basis of resistance, which could facilitate the development of markers for diagnosis and help model the spread of resistance cabidigitallibrary.org. Genomic analyses have identified potential genetic signatures associated with resistance, including shifts in allele frequency in genes related to transporters and possible roles of gene deletions and amplifications nih.govresearchgate.net. Further functional studies are needed to confirm the link between these genomic changes and altered drug transport or other resistance mechanisms nih.govresearchgate.net. Research into compounds that can reverse resistance or interfere with efflux pumps and other transport systems involved in reduced drug accumulation is also essential.
Development of Synergistic Combination Therapies
Given the increasing prevalence of resistance to single-agent treatments, the development of synergistic combination therapies is a promising future direction plos.orgajol.infosua.ac.tz. Research is needed to identify compounds that, when used in combination with Isometamidium chloride, can restore sensitivity in resistant strains or enhance the drug's efficacy against sensitive parasites plos.orgajol.infosua.ac.tz. Studies have already shown that combining Isometamidium chloride with certain antibiotics, such as tetracyclines and enrofloxacin, can improve outcomes in mice and cattle infected with resistant Trypanosoma congolense strains plos.orgnih.gov. Future research should explore other potential drug partners, investigate the optimal ratios and administration protocols for combinations, and determine the mechanisms underlying the observed synergy. The goal is to develop combinations that are more effective, potentially reduce the risk of resistance development compared to monotherapy, and are economically viable for widespread use.
An example of research into combination therapy efficacy is provided in the table below, summarizing findings from a study on Trypanosoma congolense in rabbits:
| Treatment Group | Parasite Clearance Time (hours post-treatment) | Relapse Recorded |
| Diminazene (B1218545) Aceturate (DA) 3.5 mg/kg | N/A (Rabbits died) | Yes |
| Diminazene Aceturate (DA) 7 mg/kg | 48 | Yes |
| DA 3.5 mg/kg + Isometamidium Chloride (IC) 1 mg/kg | 24 | No |
| DA 7 mg/kg + Isometamidium Chloride (IC) 1 mg/kg | 24 | No |
Note: Data extracted from search result ajol.info.
Computational and In Silico Modeling Approaches for Drug Design and Resistance Prediction
Computational and in silico modeling approaches offer powerful tools for accelerating drug discovery and understanding resistance dynamics ukri.orgukri.orguonbi.ac.ke. Future research should leverage these methods to design novel compounds with improved efficacy and pharmacokinetic properties against trypanosomes, potentially targeting the novel molecules identified in Section 10.1 nih.gov. Molecular docking and dynamics simulations can help predict the binding affinity of potential drug candidates to target molecules. Furthermore, in silico modeling can be used to simulate the evolution and spread of drug resistance within trypanosome populations, informing strategies to minimize the emergence and dissemination of resistant strains ukri.orgukri.orgukri.orguonbi.ac.ke. Mathematical models can predict the most judicious use of trypanocides and the impact of different treatment strategies on the development of multi-drug resistance ukri.orgukri.orguonbi.ac.ke. This can help optimize the deployment of both existing drugs like Isometamidium chloride and future therapeutic options to maximize their useful lifespan ukri.orgukri.orgukri.org.
Q & A
Basic Research Questions
Q. What are the primary chemical and physical properties of Samorin, and how are they validated in experimental settings?
- Methodological Answer : Characterization typically involves spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC) to confirm molecular structure and purity. X-ray crystallography is recommended for definitive structural elucidation. Validation requires replication across independent labs, with data cross-referenced against established databases like PubChem or Reaxys .
- Example Table :
| Property | Method Used | Reference Standard |
|---|---|---|
| Molecular Weight | Mass Spectrometry | PubChem CID: [ID] |
| Melting Point | Differential Scanning | Reaxys Entry: [ID] |
Q. What are the established synthesis protocols for this compound, and how can reproducibility be ensured?
- Methodological Answer : Synthesis routes should be documented with step-by-step stoichiometry, reaction conditions (temperature, catalysts), and purification steps. Reproducibility requires detailed Supplementary Information (SI), including raw spectral data and error margins. Peer validation via open-source platforms (e.g., ChemRxiv) is advised .
Q. How can researchers access reliable toxicity profiles of this compound for preclinical studies?
- Methodological Answer : Toxicity data should be sourced from peer-reviewed studies using standardized assays (e.g., Ames test, LD50 in rodent models). Cross-validate with regulatory databases (EPA, ECHA) and ensure compliance with OECD guidelines. Discrepancies in data should be analyzed using meta-analysis tools to identify confounding variables (e.g., dosage, species-specific responses) .
Advanced Research Questions
Q. How to design a robust pharmacokinetic study for this compound to address conflicting bioavailability data in literature?
- Methodological Answer : Employ a crossover study design with controlled variables (e.g., pH, administration route). Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects modeling) to resolve discrepancies. Publish raw datasets in repositories like Zenodo for transparency .
- Example Table :
| Study Parameter | Conflicting Data Source A | Conflicting Data Source B | Resolution Strategy |
|---|---|---|---|
| Bioavailability (%) | 45 ± 5 (n=10) | 32 ± 7 (n=15) | Dose-normalized ANOVA |
Q. What computational strategies are effective in predicting this compound’s interaction with novel biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (GROMACS) can predict binding affinities. Validate predictions using in vitro assays (e.g., SPR, ITC). Ensure force field parameters are calibrated against experimental data to reduce false positives .
Q. How to resolve contradictions in this compound’s mechanism of action across interdisciplinary studies?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from pharmacological, biochemical, and omics studies. Use pathway enrichment analysis (KEGG, Reactome) to identify consensus pathways. Conflicting hypotheses should be tested via knock-out models or CRISPR-Cas9 gene editing .
Q. What are best practices for integrating heterogeneous data (e.g., in vivo, in silico) into a unified model for this compound’s efficacy?
- Methodological Answer : Apply Bayesian meta-analysis to weight data by study quality (e.g., sample size, blinding). Use tools like R or Python (PyMC3) for probabilistic modeling. Disclose model limitations (e.g., publication bias) in the Discussion section .
Methodological Guidelines
- Data Validation : Always cross-reference spectral data with open-access repositories (e.g., NMRShiftDB) and report deviations ≥5% .
- Ethical Reporting : Disclose all negative results and confounding factors (e.g., solvent impurities) to avoid selective reporting .
- Collaborative Frameworks : Use platforms like OSF.io to share protocols and raw data, ensuring reproducibility in multi-institutional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
